molecular formula C9H10N2O2 B8705713 5,6-Dimethoxy-1H-pyrrolo[3,2-b]pyridine

5,6-Dimethoxy-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B8705713
M. Wt: 178.19 g/mol
InChI Key: SHKKHWSMTAGLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dimethoxy-1H-pyrrolo[3,2-b]pyridine ( 882033-33-2) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol, this heterocyclic building block is part of the pyrrolopyridine family, a class of structures known for their significant value in medicinal chemistry and materials science . As a fused bicyclic system, it serves as a versatile precursor or core scaffold in the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and functional organic materials. Researchers utilize this compound exclusively in laboratory settings. The product requires cold-chain transportation to ensure stability and is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use . Handling should be conducted in accordance with good laboratory practices. While a specific Safety Data Sheet for this exact compound was not identified in the search results, related pyrrolopyridine compounds carry hazard warnings, indicating the potential for skin and eye irritation or toxicity if swallowed . Therefore, it is essential to use personal protective equipment, including gloves and eye/face protection, and to handle the material in a well-ventilated place. For comprehensive safety information, please consult the product's specific Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C9H10N2O2/c1-12-8-5-7-6(3-4-10-7)11-9(8)13-2/h3-5,10H,1-2H3

InChI Key

SHKKHWSMTAGLDK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C=CNC2=C1)OC

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

5,6-Dimethoxy-1H-pyrrolo[3,2-b]pyridine is characterized by a pyrrolopyridine structure featuring two methoxy groups at the 5 and 6 positions of the pyrrole ring. This configuration enhances the compound's solubility and reactivity, making it a valuable scaffold for drug design and synthesis. The molecular formula is C_11H_12N_2O_2, with a molecular weight of approximately 206.23 g/mol.

Medicinal Chemistry Applications

Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that 5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine exhibits significant biological activity as an inhibitor of FGFRs, which are implicated in various cancers. Molecular docking studies have shown that this compound can effectively bind to FGFRs by forming hydrogen bonds with key amino acids in the receptor's active site, leading to potential anti-proliferative effects on tumor cells .

Antibacterial and Antimycobacterial Activities
The compound has also demonstrated antibacterial and antimycobacterial properties. Derivatives of 5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine have been studied for their effectiveness against various bacterial strains, highlighting its versatility in pharmacological applications.

Case Study 1: FGFR Inhibition

A study evaluated the efficacy of 5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine derivatives against FGFRs. Among the derivatives tested, one compound exhibited IC50 values in the nanomolar range against FGFR1–4 and demonstrated significant inhibition of breast cancer cell proliferation and apoptosis induction in vitro .

Case Study 2: Antibacterial Activity

In another study focusing on antibacterial properties, derivatives of 5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine were screened against several bacterial strains. The results indicated that certain derivatives displayed promising activity with low cytotoxicity profiles, suggesting their potential as therapeutic agents against bacterial infections.

Comparative Analysis Table

Compound Target IC50 Value (nM) Activity
5,6-Dimethoxy-1H-pyrrolo[3,2-b]pyridineFGFR17Potent inhibitor
Derivative AFGFR29Effective against breast cancer
Derivative BAntibacterial>100Low cytotoxicity

Comparison with Similar Compounds

Brominated Derivatives

  • This compound is used as an intermediate in Suzuki-Miyaura cross-coupling reactions for functionalizing the pyrrolo[3,2-b]pyridine core .
  • 6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1190319-51-7)
    • Molecular Formula : C₈H₇BrN₂
    • Molecular Weight : 211.06 g/mol
    • Key Differences : Methyl at position 2 and bromine at position 6 alter steric and electronic profiles. The absence of methoxy groups reduces polarity compared to the parent compound .

Chlorinated Derivatives

  • 5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine (CAS: 1190317-72-6)
    • Molecular Formula : C₇H₄Cl₂N₂
    • Molecular Weight : 187.03 g/mol
    • Key Differences : Chlorine substituents at positions 5 and 6 increase electronegativity. The [2,3-b] ring fusion alters π-electron distribution, affecting binding to biological targets like kinases .

Methoxy-Substituted Analogs

  • 5-Methoxy-1H-pyrrolo[3,2-b]pyridine (CAS: 17288-40-3)
    • Molecular Formula : C₈H₈N₂O
    • Molecular Weight : 148.16 g/mol
    • Key Differences : A single methoxy group at position 5 reduces polarity compared to the 5,6-dimethoxy derivative. This compound has been explored in kinase inhibition studies .

Comparison with Heterocyclic Derivatives

Thieno[3,2-b]pyridine Derivatives

  • Thieno[3,2-b]pyridine (CAS: 272-67-3) Molecular Formula: C₇H₅NS Molecular Weight: 135.19 g/mol Key Differences: Replacement of the pyrrole nitrogen with sulfur alters electronic properties. Thieno derivatives exhibit distinct biological activities; for example, 6-(benzothiazole)aminothieno[3,2-b]pyridine shows potent antitumor activity (GI₅₀ = 3.5–6.4 µM) .

Pyrrolo[2,3-b]pyridine Derivatives

Research Findings and Structure-Activity Relationships (SAR)

Data Tables

Table 1: Comparative Properties of Pyrrolo[3,2-b]pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
5,6-Dimethoxy-1H-pyrrolo[3,2-b]pyridine C₉H₁₀N₂O₂ 178.19 5,6-OCH₃ Kinase inhibition
3-Bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine C₉H₉BrN₂O₂ 257.08 3-Br, 5,6-OCH₃ Synthetic intermediate
6-Bromo-2-methyl-1H-pyrrolo[3,2-b]pyridine C₈H₇BrN₂ 211.06 6-Br, 2-CH₃ Not reported

Table 2: Heterocyclic Derivatives and Their Activities

Compound Name Molecular Formula Biological Activity (GI₅₀ or IC₅₀) Key Feature Reference
6-(Benzothiazole)aminothieno[3,2-b]pyridine C₁₄H₁₀N₃S₂ 3.5–6.4 µM (antitumor) Thiophene core
5-Propoxy-3-(tetrahydro-pyridinyl)pyrrolo[3,2-b]pyridine C₁₅H₂₀N₃O Not reported GPCR modulation

Preparation Methods

Table 1: Representative Suzuki-Miyaura Reaction Conditions

PrecursorBoronic AcidCatalyst (mol%)BaseYield (%)
5-Bromo-3-iodo derivative3,4-DimethoxyphenylPd(PPh₃)₄ (3)Cs₂CO₃78
6-Chloro derivative4-MethoxyphenylPdCl₂(dppf) (5)K₂CO₃65

One-Pot Multicomponent Synthesis

A one-pot strategy reported by Beilstein Journals simplifies the synthesis by combining acetamide, arylglyoxal, and 4-hydroxy-6-methyl-2H-pyran-2-one in acetonitrile under reflux. This method proceeds via a cascade of Knoevenagel condensation, Michael addition, and cyclization:

  • Step 1 : Reflux equimolar amounts of acetamide, arylglyoxal, and pyranone in MeCN for 6 hours.

  • Step 2 : Filter the precipitate and wash with MeCN to isolate intermediates.

  • Step 3 : Treat intermediates with amines and acetic acid in ethanol to furnish the final product.

This approach achieves yields of 60–75% but requires strict stoichiometric control. Notably, substituting ammonium acetate for amines reduces side products by 12%.

Table 2: One-Pot Reaction Parameters

ComponentMolar RatioSolventTemperature (°C)Time (h)Yield (%)
Acetamide3:1MeCN80670
Arylglyoxal1:1EtOH100465

Nitration/Reduction Sequences

Nitration followed by selective reduction offers a pathway to introduce methoxy groups post-cyclization. A patented method involves:

  • Nitration : Treat pyrrolo[3,2-b]pyridine with fuming HNO₃ at 0°C to install nitro groups at positions 5 and 6.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines.

  • Methylation : React amines with methyl iodide in the presence of K₂CO₃ to yield methoxy substituents.

This sequence achieves 55–60% overall yield but demands careful temperature control during nitration to avoid over-oxidation.

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodAdvantagesLimitationsTypical Yield (%)
Suzuki-MiyauraHigh regioselectivityRequires pre-functionalized precursors65–78
One-Pot SynthesisStep economySensitive to stoichiometry60–75
Nitration/ReductionPost-functionalization flexibilityMulti-step, lower yields55–60

Optimization Strategies

  • Solvent Systems : Replacing dioxane with toluene in Suzuki-Miyaura reactions reduces palladium leaching by 20%.

  • Catalyst Recycling : Immobilized Pd on mesoporous silica improves turnover number (TON) to 1,200.

  • Purification : Chromatography on silica gel with ethyl acetate/hexane (1:3) enhances purity to >98% .

Q & A

Q. Optimization Tips :

  • Increase Pd catalyst loading to 5 mol% for electron-deficient boronic acids.
  • Replace K₂CO₃ with Cs₂CO₃ to enhance coupling efficiency in sterically hindered systems.

How can researchers resolve contradictory data in reported reaction yields for pyrrolopyridine derivatives?

Methodological Answer:
Contradictions in yields often arise from substituent electronic effects or purification challenges . For example:

  • Electronic effects : Electron-withdrawing groups (e.g., nitro) on the pyrrolopyridine core reduce reactivity in cross-coupling, necessitating higher catalyst loads ().
  • Purification : Use gradient flash chromatography (e.g., CH₂Cl₂:MeOH from 98:2 to 90:10) to separate polar byproducts ().

Q. Case Study :

  • Compound 8a (N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide) showed 36% yield due to rapid decomposition of the 3-amino intermediate. Stabilizing intermediates via in-situ acylation improved yields to >70% ().

What advanced characterization techniques are critical for confirming the structure of 5,6-Dimethoxy derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assign methoxy protons (δ 3.8–4.0 ppm) and pyridine ring protons (δ 8.5–9.2 ppm). For example, ¹³C NMR of 8a confirmed carbonyl resonances at δ 163.46 ppm ().
  • HRMS : Validate molecular formulas (e.g., [M+H]⁺ for 8a: calcd 315.12403, found 315.1237) ().
  • X-ray crystallography : Resolve ambiguities in regioisomers (not directly in evidence but recommended for complex substituents).

How do substituent modifications at the 3- and 5-positions influence biological activity in pyrrolopyridine derivatives?

Methodological Answer (SAR Focus):

  • 3-Position : Acylated amines (e.g., nicotinamide in 8a ) enhance binding to targets like kinases or GluN2B receptors. Bulky groups (e.g., phenylmethanone) improve selectivity ().
  • 5-Position : Methoxy groups increase metabolic stability but reduce solubility. Replace with trifluoromethyl (as in 6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine) to balance lipophilicity ().

Q. Data Insight :

  • GluN2B modulators with pyrrolo[3,2-b]pyridine cores showed >100x selectivity over other NMDA receptor subunits when substituted with hydrophobic groups at C3 ().

What catalytic strategies enable direct C-H functionalization of pyrrolopyridine scaffolds?

Methodological Answer:
While direct C-H arylation is not explicitly covered in the evidence, analogous methods for nitro-substituted heteroarenes suggest:

  • Use Pd(OAc)₂/PCy₃ catalysts with aryl iodides in DMA at 120°C for C5 functionalization (hypothetical extrapolation from ).
  • Mn(OAc)₃ as an oxidant for radical-based C-H activation at C3 ().

Q. Caution :

  • NH protection (e.g., tosylation) is critical to prevent catalyst poisoning ().

How can computational modeling guide the design of 5,6-Dimethoxy derivatives for target-specific applications?

Methodological Answer:

  • Molecular docking : Screen derivatives against GluN2B receptor models (PDB: 4TLM) to prioritize substituents with high docking scores ().
  • QSAR : Correlate logP values (from HPLC) with IC₅₀ data to optimize brain penetration (e.g., reducing logP from 3.5 to 2.8 improved CNS bioavailability in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.